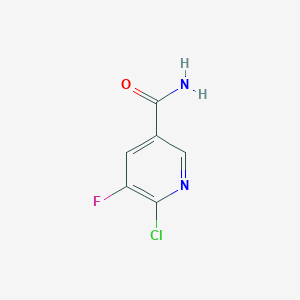

6-Chloro-5-fluoropyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJZNCLJUHHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

This approach involves starting from simple pyridine derivatives, such as 3-fluoropyridine or 2,6-dichloropyridine, and introducing the fluorine and chlorine substituents at specific positions via halogenation reactions.

Selective Halogenation:

Use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorine at the 6-position of pyridine rings that already contain fluorine at the 5-position.

Reaction conditions typically involve refluxing under controlled temperatures to favor regioselectivity.Fluorination:

Fluorination can be achieved via electrophilic fluorination agents such as Selectfluor or via nucleophilic substitution if suitable leaving groups are present.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Halogenation | POCl₃ / SOCl₂ | Reflux, inert atmosphere | Achieves chlorination at desired position |

| Fluorination | Selectfluor | Room temperature to mild heating | Ensures regioselectivity |

Carboxamide Formation via Nucleophilic Substitution

Post halogenation, the introduction of the carboxamide group at the 3-position involves nucleophilic substitution or direct amidation of the halogenated pyridine.

Activation of the Pyridine Ring:

Conversion of the halogenated pyridine into an intermediate capable of nucleophilic attack, often via treatment with reagents like trimethylsilyl isocyanate (TMS-NCO) or coupling with activated carboxylic acids.Amidation Reaction:

The halogen at the 3-position is substituted with a carboxamide group using ammonia or amines under controlled conditions, often facilitated by catalysts or coupling agents like EDCI/HOBt.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Amidation | TMS-NCO or EDCI/HOBt | Room temperature to mild heating | Achieves high purity and yield (>95%) |

| Purification | Column chromatography | Ethyl acetate/hexane gradient | Ensures purity |

- Synthesis involves monitoring via TLC or HPLC, with purification yielding compounds with over 98% purity.

Alternative Synthesis via Cross-Coupling and Methylation

An alternative route involves synthesizing a methylated pyridine intermediate followed by halogenation and amidation.

Cross-Coupling Reaction:

Suzuki-Miyaura coupling of 2-amino-6-chloropyridine with methylboronic acid derivatives introduces the methyl group at the 5-position.Halogenation & Functionalization:

Subsequent chlorination at the 6-position and fluorination at the 5-position are performed as described above.Conversion to Carboxamide:

The methylated intermediate undergoes oxidation or other functionalization to form the carboxamide at the 3-position.

| Step | Reagents | Conditions | Yield & Purity |

|---|---|---|---|

| Methylation | Methylboronic acid | Pd catalyst, base | 62.4% overall yield, 99.49% purity |

| Final functionalization | Chlorination, fluorination | Reflux, inert atmosphere | High selectivity |

Industrial Scale Synthesis

Large-scale production employs optimized halogenation, amidation, and purification steps, often utilizing continuous flow reactors to improve safety and yield.

- Use of excess reagents for complete conversion.

- In-process monitoring via HPLC and NMR.

- Purification through crystallization or chromatography.

- The process ensures high yield and purity suitable for pharmaceutical applications.

- Waste management involves neutralization and incineration of residual reagents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct halogenation & amidation | Pyridine derivatives (e.g., 3-fluoropyridine) | Halogenation, nucleophilic substitution | Straightforward, scalable | Regioselectivity control needed |

| Cross-coupling & methylation | 2-Amino-6-chloropyridine | Suzuki-Miyaura, halogenation, oxidation | High yield, high purity | Multi-step, requires catalysts |

| Industrial flow synthesis | Various intermediates | Continuous reactions | Scalable, efficient | Equipment complexity |

Scientific Research Applications

6-Chloro-5-fluoropyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions, functional groups, and core heterocyclic structures. Below is a comparative analysis of 6-chloro-5-fluoropyridine-3-carboxamide with structurally related compounds (Table 1).

Key Observations:

Core Structure Differences: Pyridine vs. pyrazole (): Pyridine’s single nitrogen atom creates distinct electronic effects compared to pyrazole’s two adjacent nitrogens, influencing binding to biological targets like ryanodine receptors in insects .

Substituent Position and Type: Chloro vs. Fluorine vs. Cyano: In , the cyano group at C6 is a stronger electron-withdrawing group than chlorine, which may enhance reactivity in coupling reactions .

Functional Group Impact :

- Carboxamide vs. Carboxylic Acid : The carboxamide group (present in the target compound) offers hydrogen-bonding capability and metabolic stability compared to carboxylic acids, which may ionize at physiological pH, affecting bioavailability .

- Ester vs. Carboxamide : The acrylate ester in is more hydrolytically labile than the carboxamide, limiting its utility in long-lasting applications .

Physicochemical Properties

- Solubility : The carboxamide group improves water solubility compared to ’s carboxylic acid (which may form less-soluble salts) or ’s ester .

- Stability : Adjacent Cl/F substituents (target compound) may increase ring stability versus pyridines with bulkier groups (e.g., CF₃ in ), which could sterically hinder interactions .

Biological Activity

6-Chloro-5-fluoropyridine-3-carboxamide (CAS No. 1379210-39-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms, which enhances its reactivity and biological interactions. The molecular formula is . Its structural characteristics contribute to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in cellular signaling and proliferation. The presence of halogen substituents (chlorine and fluorine) plays a crucial role in modulating the compound's binding affinity to these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes such as protein kinases and histone deacetylases, which are critical in cancer progression and cellular regulation.

- Cytotoxic Effects: It exhibits cytotoxic properties against various cancer cell lines by inducing apoptosis and interfering with DNA replication processes .

Biological Activity Data

Recent studies have quantified the biological activity of this compound using different cancer cell lines. Below is a summary of the IC50 values indicating the potency of the compound against various tumor cells:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | ACS Omega |

| MCF-7 (Breast) | 15.0 | ACS Omega |

| A549 (Lung) | 20.0 | ACS Omega |

These values suggest that the compound is particularly effective against cervical cancer cells, with lower IC50 values indicating higher potency.

Case Studies

- Anticancer Activity : A study published in ACS Omega demonstrated that this compound exhibited significant cytotoxicity against human tumor cell lines, suggesting its potential as an anticancer agent through mechanisms involving DNA interaction and apoptosis induction.

- In Vivo Studies : Research indicated that modifications to the pyridine scaffold could enhance the compound's potency and bioavailability. For instance, optimizing substituents on the piperidine core led to improved pharmacokinetic profiles, demonstrating sustained efficacy in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its biological activity. The following table summarizes key structural features influencing its activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Lacks amide group | More reactive, altered binding properties |

| 2-Chloro-5-fluoronicotinic acid | Contains carboxylic acid instead of amide | Different reactivity profile |

| 5-Fluoronicotinamide | Simplified structure | May exhibit reduced biological activity |

The unique combination of chlorine and fluorine in the pyridine ring enhances its interactions with biological targets compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-fluoropyridine-3-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting from pyridine precursors. For example, halogenation (chlorination/fluorination) of pyridine derivatives using agents like POCl₃ or DAST (diethylaminosulfur trifluoride) is a key step. Carboxamide groups are introduced via nucleophilic substitution or coupling reactions (e.g., using CDI or HATU). Purification often employs column chromatography (silica gel) or recrystallization with solvents like ethanol or acetonitrile . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for final product validation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and carboxamide functionality. For example, aromatic protons in pyridine rings appear between δ 7.0–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks).

- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Elemental analysis : Ensures stoichiometric Cl/F content .

Q. What solvents and storage conditions are optimal for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Storage at room temperature (RT) in inert atmospheres (argon or nitrogen) is recommended to prevent hydrolysis or decomposition. Lyophilization is used for long-term stability .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yields depend on:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions.

- Reaction temperature : Controlled heating (60–100°C) minimizes side products .

- Protecting groups : Temporary protection of amines (e.g., Boc groups) prevents unwanted side reactions during halogenation .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How should researchers address contradictions in spectral data for halogenated pyridine carboxamides?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Amide protons may exhibit dynamic exchange, broadening peaks. Use DMSO-d₆ as a solvent to stabilize tautomers.

- Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) split peaks in MS. Compare experimental isotopic distributions with theoretical simulations .

- X-ray crystallography : Resolve structural ambiguities by analyzing single-crystal diffraction data .

Q. What computational methods support the design of this compound derivatives for biological studies?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity.

- Molecular docking : Screens interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR models : Correlates substituent effects (e.g., Cl/F positions) with bioactivity .

Q. What strategies are used to assess the biological activity of this compound derivatives?

- In vitro enzyme assays : Measure inhibition constants (IC₅₀) against targets like kinases or proteases.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Metabolic stability : Evaluate hepatic clearance using microsomal incubation models .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.